

tert-butyl (5-amino-2-chlorophenyl)carbamate structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Amino-2-chloro-phenyl)-
carbamic acid tert-butyl ester

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An In-Depth Technical Guide to the Structural Analysis of tert-Butyl (5-amino-2-chlorophenyl)carbamate

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of a Key Intermediate

In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is a cornerstone of success. Small molecules that serve as building blocks for complex active pharmaceutical ingredients (APIs) must be rigorously understood to ensure the final product's identity, purity, and efficacy. Tert-butyl (5-amino-2-chlorophenyl)carbamate is one such critical intermediate. Its structure, featuring a Boc-protected amine, a free aniline, and a chlorinated phenyl ring, makes it a versatile precursor in the synthesis of various therapeutic agents, including targeted cancer therapies.^{[1][2]} The carbamate group, in particular, is a key structural motif in many approved drugs, valued for its chemical stability and ability to modulate biological properties.^{[3][4]}

This guide provides a comprehensive, in-depth analysis of the structural characterization of tert-butyl (5-amino-2-chlorophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven approach to validating this compound's structure and purity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system.

Core Molecular Profile

A foundational understanding begins with the molecule's basic chemical and physical properties. These data points are essential for everything from calculating reaction stoichiometry to interpreting spectroscopic data.

Property	Value	Source
IUPAC Name	tert-butyl (5-amino-2-chlorophenyl)carbamate	N/A
CAS Number	954238-88-1	[5]
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂	[5]
Molecular Weight	242.70 g/mol	[5]
Monoisotopic Mass	242.0822054 Da	[6]
Appearance	White to off-white solid	Inferred from similar compounds
SMILES	<chem>O=C(OC(C)(C)C)NC1=CC(Cl)=CC=C1N</chem>	[5]

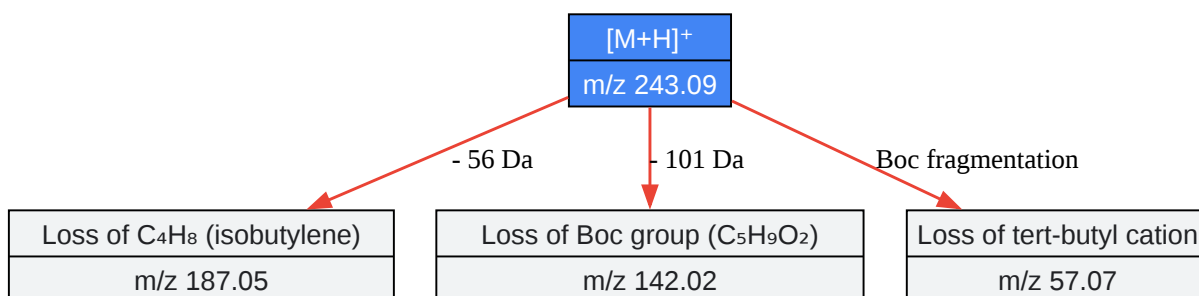
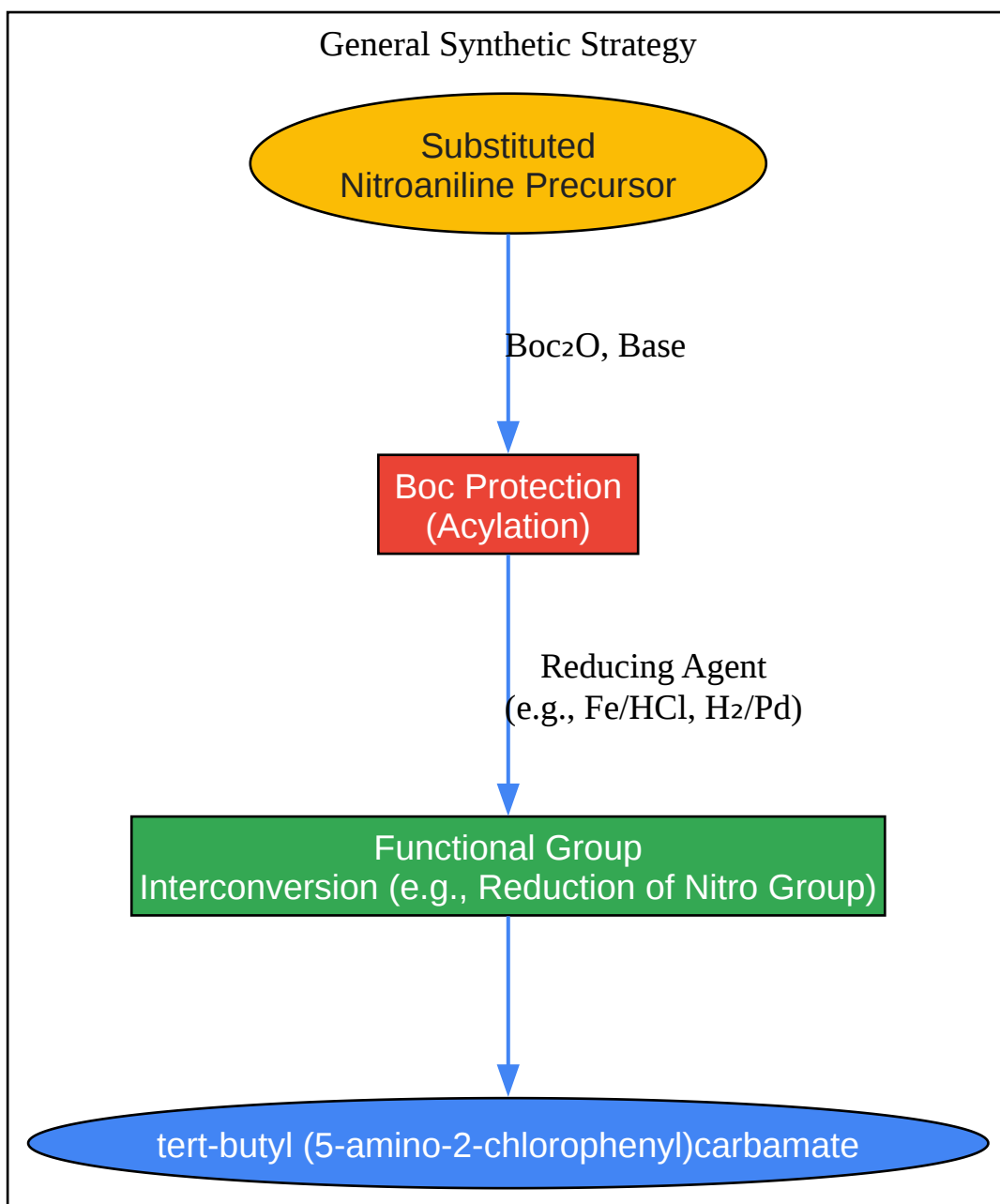
The Synthetic Context: A Pathway to Understanding

To effectively analyze a compound, one must understand its synthetic origin. The synthesis route informs us about potential impurities, side-products, and the rationale for specific functional groups. A common pathway involves the protection of an aniline, followed by other modifications. The Boc (tert-butoxycarbonyl) group is an ideal protecting group due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[7]

Conceptual Synthetic Workflow

The synthesis of such intermediates often involves a multi-step process that may include nitration, reduction, and protection steps. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction.[2]

This highlights a typical sequence where functional groups are introduced and manipulated sequentially.



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- To cite this document: BenchChem. [tert-butyl (5-amino-2-chlorophenyl)carbamate structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1518144#tert-butyl-5-amino-2-chlorophenyl-carbamate-structural-analysis]

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